

# A Comparative Guide to the Water Exchange Kinetics of Hexaaqua Metal Ions

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The lability of metal aqua ions, characterized by the rate at which they exchange their coordinated water molecules with the bulk solvent, is a fundamental aspect of inorganic and bioinorganic chemistry. This rate spans over 18 orders of magnitude, influencing everything from the synthesis of coordination compounds to the biological activity and toxicity of metal ions.[1] This guide provides a comparative overview of the water exchange kinetics for various hexaaqua metal ions, detailing the experimental methods used for their determination and the mechanistic principles that govern these reactions.

## Quantitative Comparison of Water Exchange Kinetics

The rate of water exchange is quantified by the first-order rate constant,  $k_{ex}$  ( $s^{-1}$ ), at a standard temperature (298 K or 25 °C). Along with  $k_{ex}$ , activation parameters such as the enthalpy of activation ( $\Delta H^\ddagger$ ), entropy of activation ( $\Delta S^\ddagger$ ), and volume of activation ( $\Delta V^\ddagger$ ) provide crucial insights into the reaction mechanism. A positive  $\Delta V^\ddagger$  suggests a dissociative mechanism where bond-breaking is predominant, while a negative  $\Delta V^\ddagger$  points to an associative mechanism involving bond formation.[2]

Below is a summary of kinetic parameters for a selection of hexaaqua metal ions.

Metal Ion	d-electron Config.	log k <sub>ex</sub> (s <sup>-1</sup> ) at 298 K	ΔH <sup>‡</sup> (kJ/mol)	ΔS <sup>‡</sup> (J/mol·K)	ΔV <sup>‡</sup> (cm <sup>3</sup> /mol)	Proposed Mechanism
Divalent Ions (M <sup>2+</sup> )						
V <sup>2+</sup>	d <sup>3</sup>	2.0	66	+2	-4.1	I <sub>a</sub>
Cr <sup>2+</sup>	d <sup>4</sup>	9.0	-	-	-	I <sub>d</sub> (Jahn-Teller)
Mn <sup>2+</sup>	d <sup>5</sup>	7.3	33	+5	-5.4	I <sub>a</sub>
Fe <sup>2+</sup>	d <sup>6</sup>	6.6	41	+21	+3.8	I <sub>d</sub>
Co <sup>2+</sup>	d <sup>7</sup>	6.5	47	+36	+6.1	I <sub>d</sub>
Ni <sup>2+</sup>	d <sup>8</sup>	4.5	57	+32	+7.2	I <sub>d</sub>
Cu <sup>2+</sup>	d <sup>9</sup>	9.7	20	+17	+8.0	I <sub>d</sub> (Jahn-Teller)
Zn <sup>2+</sup>	d <sup>10</sup>	~7.7	50	+40	+5.0	I <sub>d</sub>
Trivalent Ions (M <sup>3+</sup> )						
Ti <sup>3+</sup>	d <sup>1</sup>	5.3	43	-3	-12.1	I <sub>a</sub>
V <sup>3+</sup>	d <sup>2</sup>	2.7	50	-28	-8.9	I <sub>a</sub>
Cr <sup>3+</sup>	d <sup>3</sup>	-5.6	110	+11	-9.6	I <sub>a</sub>
Fe <sup>3+</sup>	d <sup>5</sup>	2.2	64	+12	-5.4	I <sub>a</sub>
Ru <sup>3+</sup>	d <sup>5</sup>	-4.8	90	-30	-8.3	I <sub>a</sub>
Rh <sup>3+</sup>	d <sup>6</sup>	-8.7	134	-	-4.2	I <sub>a</sub>
Ir <sup>3+</sup>	d <sup>6</sup>	-9.8	150	+40	-4.3	I <sub>a</sub>
Ga <sup>3+</sup>	d <sup>10</sup>	2.6	65	+30	+5.0	I <sub>d</sub>
Al <sup>3+</sup>	-	0.2	85	+42	+5.7	I <sub>d</sub>

Data compiled from multiple sources. Note that values, especially for activation parameters, can vary between studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mechanisms of Water Exchange

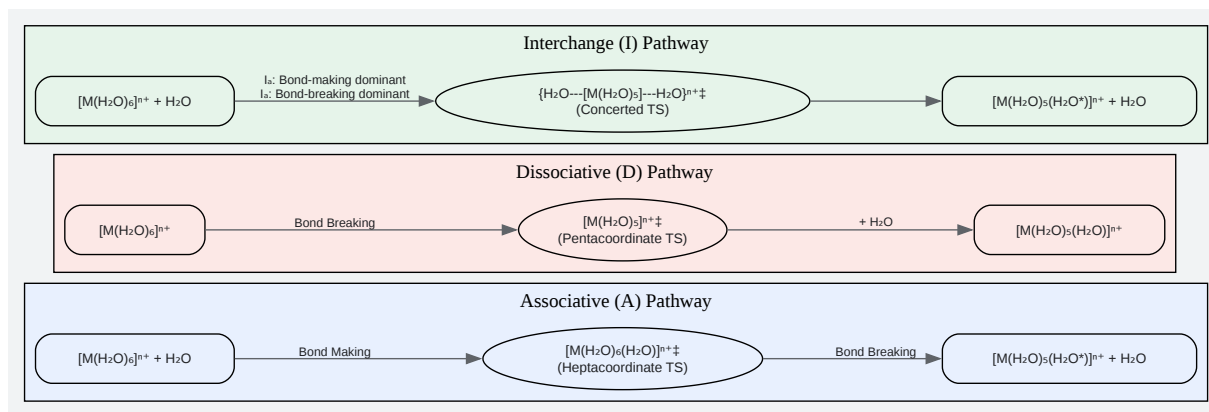
The exchange of water ligands on a hexaaqua metal ion,  $[M(H_2O)_6]^{n+}$ , can proceed through several pathways, broadly classified as associative, dissociative, or interchange.[\[2\]](#)[\[5\]](#)

- Associative (A): An incoming water molecule first forms a bond with the metal center, creating a heptacoordinate (7-coordinate) intermediate, which then loses one of the original water ligands.
- Dissociative (D): A coordinated water molecule first dissociates from the metal center, forming a pentacoordinate (5-coordinate) intermediate, which is then attacked by an incoming water molecule.[\[5\]](#)
- Interchange (I): The entering and leaving water molecules exchange in a single concerted step. This is further divided into:
  - Associative Interchange ( $I_a$ ): The transition state is characterized by significant bond formation with the incoming water molecule.
  - Dissociative Interchange ( $I_d$ ): The transition state is characterized by significant bond breaking of the leaving water molecule.[\[6\]](#)

The operative mechanism is heavily influenced by factors like the metal ion's size, charge, and d-electron configuration.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Charge and Size: Higher charge density (higher charge, smaller radius) strengthens the M-O bond, generally slowing the rate of dissociative exchange.[\[8\]](#)[\[9\]](#)
- d-electron Configuration: For transition metals, the Ligand Field Stabilization Energy (LFSE) plays a crucial role. Ions with high LFSE, like  $Cr^{3+}$  ( $d^3$ ), are often kinetically inert. Conversely, configurations with electrons in anti-bonding  $eg^*$  orbitals (e.g., high-spin  $d^4$   $Cr^{2+}$  and  $d^9$   $Cu^{2+}$ ) are subject to Jahn-Teller distortion, leading to elongated axial bonds and exceptionally fast exchange rates.[\[7\]](#)[\[10\]](#) Early transition metals with available d-orbitals tend to favor

associative pathways, while later transition metals, where d-orbitals are more populated, favor dissociative pathways.[2]



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Figure 1. Water exchange mechanisms on a hexaaqua metal ion.

## Experimental Protocols

The vast range of exchange rates necessitates different experimental techniques. The two primary methods for directly studying these kinetics are  $^{17}\text{O}$  Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow spectrophotometry.

This is the most powerful technique for measuring slow to moderately fast water exchange rates ( $k_{\text{ex}} \approx 10^0$  to  $10^7 \text{ s}^{-1}$ ). The method relies on the fact that the oxygen-17 nucleus (a spin  $I = 5/2$  quadrupolar nucleus) has different NMR properties (chemical shift, relaxation rate) when it is in the coordination sphere of a paramagnetic metal ion compared to when it is in the bulk solvent.

Methodology:

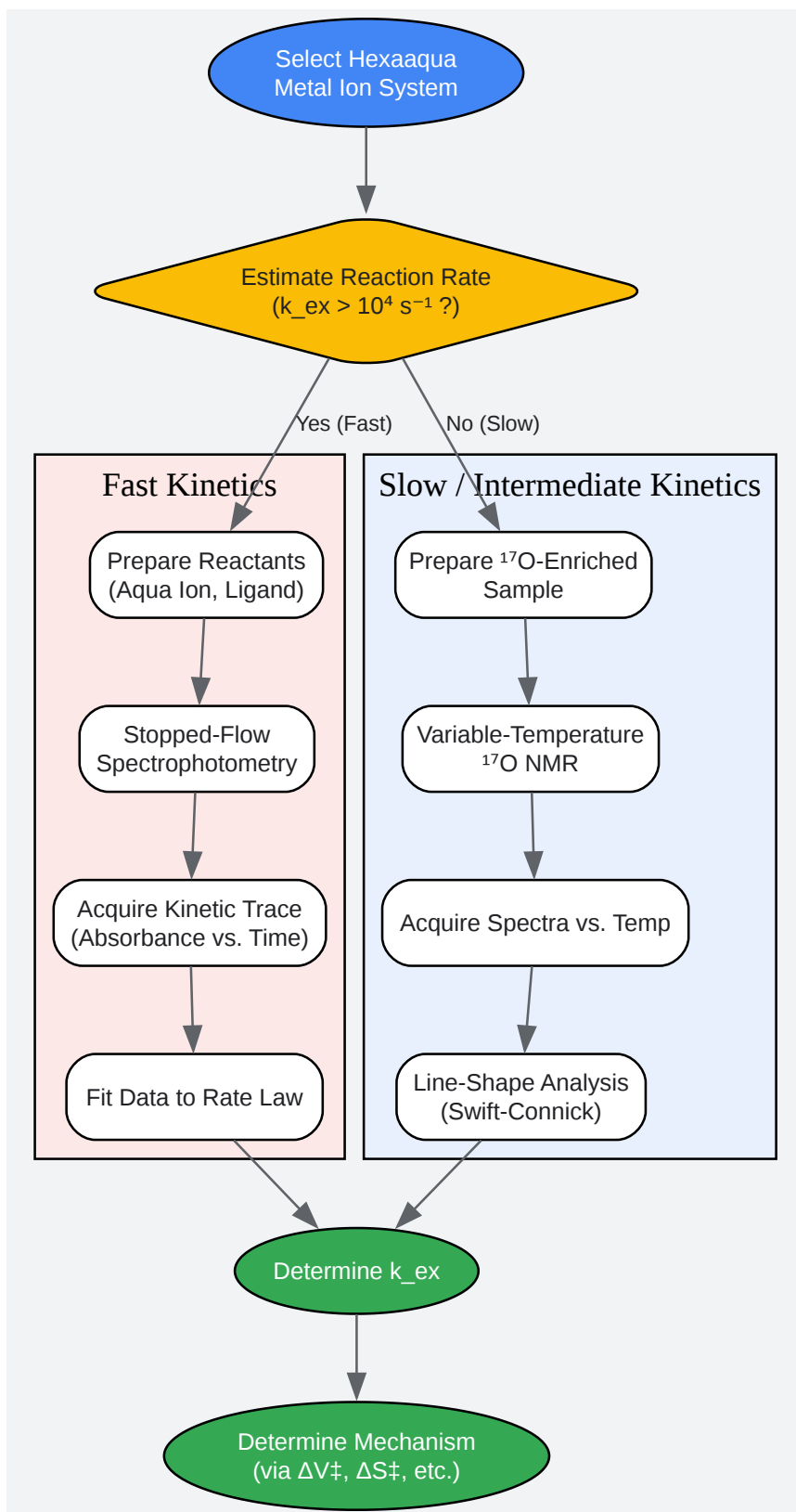
- **Sample Preparation:** A solution of the metal salt is prepared in water enriched with the  $^{17}\text{O}$  isotope (natural abundance is only 0.037%).<sup>[11]</sup>  $\text{D}_2\text{O}$  is sometimes added to provide a field frequency lock, though it can increase line widths.<sup>[12]</sup>
- **Data Acquisition:** The  $^{17}\text{O}$  NMR spectrum is recorded at a series of precisely controlled temperatures. For paramagnetic ions, the large chemical shift difference between the bound and bulk water signals allows for their distinct observation at low temperatures (slow exchange regime).
- **Data Analysis:** As the temperature is increased, the rate of water exchange increases. This causes the NMR signals for the bound and bulk water to broaden and eventually coalesce into a single peak (fast exchange regime). The exchange rate  $k_{\text{ex}}$  can be determined by analyzing the line shape of the NMR signals as a function of temperature using the Swift-Connick equations, which relate the transverse relaxation rates ( $1/T_2$ ) and chemical shifts to the exchange lifetime ( $\tau_m = 1/k_{\text{ex}}$ ).<sup>[13]</sup>
- **Activation Parameters:** By plotting  $\ln(k_{\text{ex}})$  versus  $1/T$  (an Eyring plot), the enthalpy ( $\Delta H^\ddagger$ ) and entropy ( $\Delta S^\ddagger$ ) of activation can be calculated. Variable-pressure experiments can similarly yield the activation volume ( $\Delta V^\ddagger$ ).

For very fast reactions ( $k_{\text{ex}} > 10^4 \text{ s}^{-1}$ ), where the half-life is in the millisecond range, NMR methods are too slow. Stopped-flow spectrophotometry is the preferred technique.<sup>[14]</sup> This method doesn't measure water exchange directly but rather a rapid ligand substitution reaction where water is the leaving group. The rate is often assumed to be limited by the water exchange rate.

#### Methodology:

- **Apparatus Setup:** A stopped-flow instrument consists of two or more drive syringes containing the reactant solutions (e.g., the hexaaqua metal ion and a solution of the incoming ligand).<sup>[15][16]</sup>
- **Rapid Mixing:** A drive mechanism rapidly and simultaneously pushes the contents of the syringes into a high-efficiency mixer. The newly mixed solution flows into an observation cell, displacing the previous contents into a stop syringe.<sup>[17]</sup>

- **Data Acquisition Trigger:** When the stop syringe plunger hits a block, the flow is instantaneously halted, and data acquisition is triggered.<sup>[14]</sup> This entire process, from mixing to observation, occurs on a millisecond timescale.
- **Spectroscopic Monitoring:** A beam of monochromatic light passes through the observation cell. The reaction is monitored by observing the change in absorbance or fluorescence intensity as a function of time as the product forms or a reactant is consumed.<sup>[16]</sup>
- **Kinetic Analysis:** The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate law (e.g., first-order exponential decay) to extract the observed rate constant ( $k_{obs}$ ). By varying the concentration of the incoming ligand and analyzing the dependence of  $k_{obs}$ , the water exchange rate constant  $k_{ex}$  can be inferred.



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Figure 2. General experimental workflow for kinetic analysis.

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